molecular formula C23H19F3N2O3S B2612413 2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-48-5

2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2612413
CAS No.: 893789-48-5
M. Wt: 460.47
InChI Key: YMDVJDCCTQOCKT-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that features a trifluoromethyl group, a benzothiadiazine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group into the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. This interaction can lead to various biological effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is unique due to its combination of a trifluoromethyl group, a benzothiadiazine ring, and a dimethylphenyl group.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3S/c1-15-10-16(2)12-19(11-15)28-22(29)27(20-8-3-4-9-21(20)32(28,30)31)14-17-6-5-7-18(13-17)23(24,25)26/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDVJDCCTQOCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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